![molecular formula C26H23NO2 B2782855 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide CAS No. 1351634-03-1](/img/structure/B2782855.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is an organic compound that features a biphenyl group and a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Formation of the Acetamide Linkage: The final step involves the reaction of the biphenyl and naphthalene intermediates with acetic anhydride and ammonia to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific pathways or diseases.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and unique properties.
作用机制
The mechanism by which 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and naphthalene groups could facilitate binding to hydrophobic pockets in proteins, while the hydroxyethyl group may form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxyethyl)acetamide: Lacks the naphthalene moiety, which may reduce its binding affinity in biological systems.
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(phenyl)ethyl)acetamide: Replaces the naphthalene group with a phenyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both biphenyl and naphthalene groups in 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide makes it unique. This combination of structural features can enhance its stability, reactivity, and potential interactions with biological targets, distinguishing it from similar compounds.
属性
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c28-25(24-12-6-10-22-9-4-5-11-23(22)24)18-27-26(29)17-19-13-15-21(16-14-19)20-7-2-1-3-8-20/h1-16,25,28H,17-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSDSLCYJOKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)
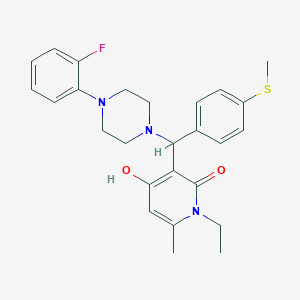
![N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide](/img/structure/B2782779.png)
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)
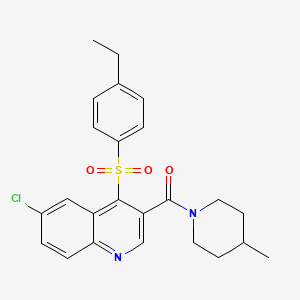
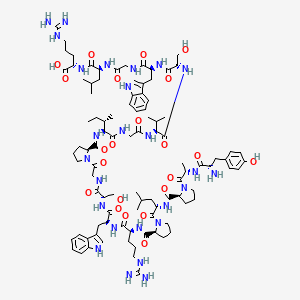

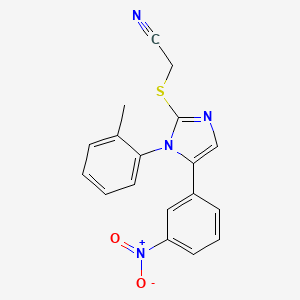
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)
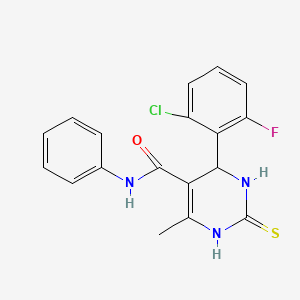
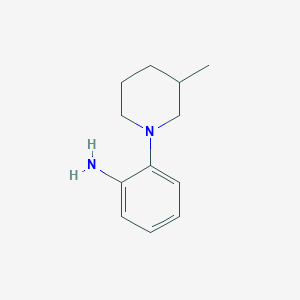
![Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2782793.png)
![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)
